

SG-209: A Technical Overview of a K-ATP Channel Opener

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Compound of Interest

Compound Name: SG-209

Cat. No.: B1681651

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Abstract

SG-209, chemically identified as 2-nicotinamidoethyl acetate, is a potassium channel opener and a derivative of the well-characterized antianginal agent, nicorandil. Emerging research has highlighted its role in activating ATP-sensitive potassium (K-ATP) channels, leading to vasodilation and pro-angiogenic effects. This technical guide provides a comprehensive overview of the current understanding of **SG-209**, including its mechanism of action, available preclinical data, and relevant experimental protocols. While specific quantitative data for **SG-209** is limited in publicly available literature, this document aims to consolidate the existing knowledge and provide a framework for future research and development.

Introduction

Potassium channels are a diverse group of ion channels that play a crucial role in regulating cellular excitability, particularly in vascular smooth muscle and endothelial cells. The opening of these channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels. This reduction in intracellular calcium concentration results in smooth muscle relaxation and vasodilation. ATP-sensitive potassium (K-ATP) channels are a unique subset of these channels that couple cellular metabolic state to electrical activity.

SG-209 has been identified as a direct activator of K-ATP channels. Its action is analogous to other K-ATP channel openers, suggesting its potential therapeutic application in conditions characterized by vasoconstriction or ischemia.

Chemical Properties

While a detailed synthesis protocol for **SG-209** is not readily available in the public domain, its chemical identity is established.

Table 1: Chemical Identification of **SG-209**

Identifier	Value
IUPAC Name	2-(nicotinamido)ethyl acetate
Synonyms	SG-209
Molecular Formula	C10H12N2O3
Molecular Weight	208.21 g/mol
Chemical Structure	See Figure 1

Figure 1: Chemical Structure of **SG-209** (2-nicotinamidoethyl acetate)

Caption: Chemical structure of 2-nicotinamidoethyl acetate (**SG-209**).

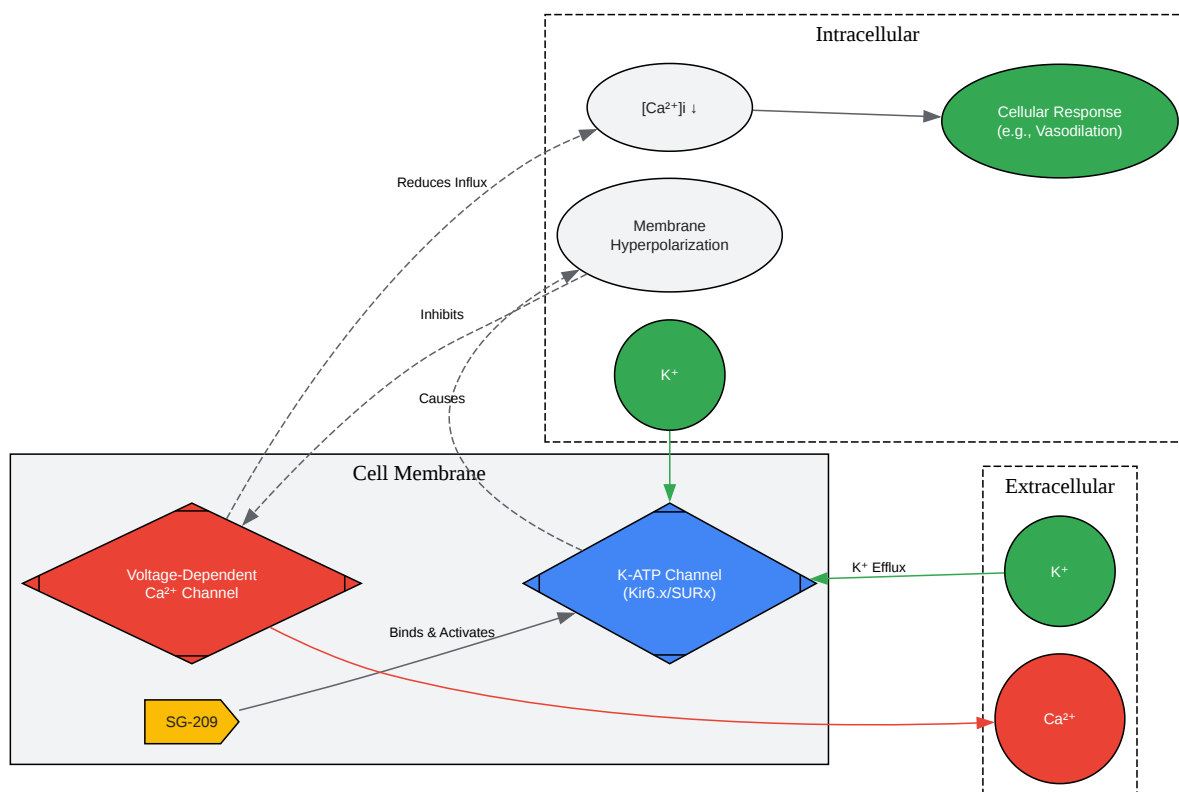
Mechanism of Action: K-ATP Channel Opening

SG-209 exerts its pharmacological effects primarily through the opening of ATP-sensitive potassium (K-ATP) channels. These channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits.

The proposed signaling pathway for **SG-209** is as follows:

- Binding: **SG-209** binds to the SURx subunit of the K-ATP channel.

- **Conformational Change:** This binding induces a conformational change in the channel complex.
- **Channel Opening:** The conformational change leads to the opening of the Kir6.x pore.
- **Potassium Efflux:** The open channel allows for the efflux of potassium ions (K⁺) down their electrochemical gradient.
- **Hyperpolarization:** The outward flow of positive charge results in hyperpolarization of the cell membrane.
- **Inhibition of Calcium Influx:** Membrane hyperpolarization leads to the closure of voltage-dependent calcium channels (VDCCs).
- **Cellular Response:** The resulting decrease in intracellular calcium concentration triggers various cellular responses, including smooth muscle relaxation (vasodilation) and modulation of endothelial cell function.



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Caption: Proposed signaling pathway of **SG-209** via K-ATP channel activation.

Preclinical Data

In Vitro Studies

- Angiogenesis: Studies have shown that direct activation of K-ATP channels can induce angiogenic responses. **SG-209**, as a K-ATP channel activator, has been demonstrated to promote the proliferation and migration of endothelial cells, as well as the formation of cord-like structures in Matrigel assays. These effects were reportedly abrogated by K-ATP channel inhibitors such as glibenclamide.

Table 2: Summary of In Vitro Angiogenesis Data (Illustrative)

Assay	Cell Line	SG-209 Concentration	Observed Effect	Inhibitor Control (Glibenclamide)
Cell Proliferation	bEnd.3 Mouse Endothelial Cells	Data not available	Increased proliferation	Effect abrogated
Cell Migration	bEnd.3 Mouse Endothelial Cells	Data not available	Increased migration	Effect abrogated
Tube Formation	Human Umbilical Vein Endothelial Cells (HUVECs)	Data not available	Increased cord-like formation	Effect abrogated

(Note: Specific quantitative data such as EC50 values are not available in the reviewed literature.)

In Vivo Studies

- Angiogenesis: In the chick chorioallantoic membrane (CAM) assay, **SG-209** was shown to enhance angiogenesis, an effect that was also sensitive to K-ATP channel inhibition.
- Vasodilation: As a derivative of nicorandil, **SG-209** is reported to produce relaxation through potassium channel activation, contributing to its vasodilating action.

- Tracheal Smooth Muscle Relaxation: In anesthetized dogs, **SG-209** has been shown to dilate tracheal smooth muscle and increase tracheal blood flow.

Table 3: Summary of In Vivo Data (Illustrative)

Model	Parameter Measured	Route of Administration	Dose Range	Observed Effect
Chick Chorioallantoic Membrane (CAM)	Angiogenesis	Topical	Data not available	Enhanced angiogenesis
Anesthetized Dogs	Tracheal Smooth Muscle Tone	Intravenous	Data not available	Dilation of tracheal smooth muscle
Anesthetized Dogs	Tracheal Blood Flow	Intravenous	Data not available	Increased tracheal blood flow
(Note: Specific quantitative data such as effective dose ranges are not available in the reviewed literature.)				

Experimental Protocols

The following are detailed, generic protocols for key experiments relevant to the study of **SG-209**. Specific parameters for **SG-209** would need to be optimized.

Patch-Clamp Electrophysiology for K-ATP Channel Activity

This protocol describes a whole-cell patch-clamp experiment to measure the effect of **SG-209** on K-ATP channel currents in a suitable cell line (e.g., HEK293 cells expressing Kir6.2/SUR1).

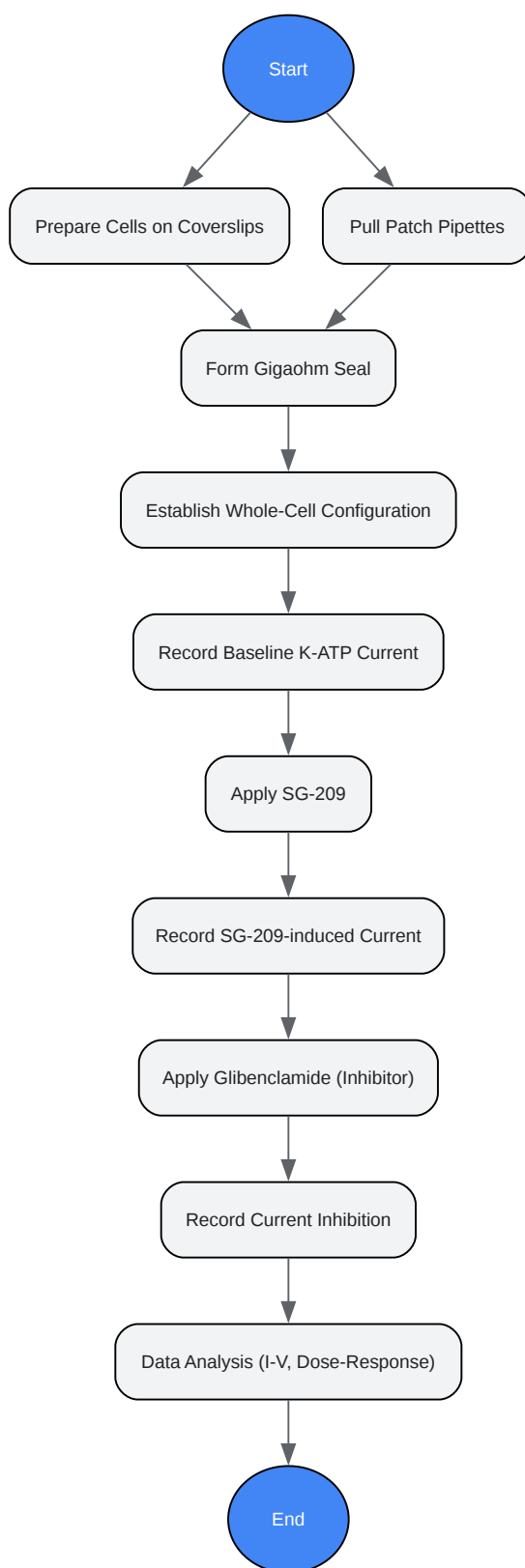
Materials:

- HEK293 cells expressing the desired K-ATP channel subunits
- Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
- Borosilicate glass capillaries for pipette pulling
- External solution (in mM): 140 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 Glucose (pH 7.4 with KOH)
- Internal (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 11 EGTA, with varying concentrations of ATP (e.g., 0.1 mM to induce channel opening) (pH 7.2 with KOH)
- **SG-209** stock solution (in DMSO)
- Glibenclamide stock solution (in DMSO)

Procedure:

- Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
- Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
- Recording:
 - Place a coverslip with cells in the recording chamber and perfuse with external solution.
 - Approach a single cell with the patch pipette and form a gigaohm seal (>1 GΩ).
 - Rupture the cell membrane to achieve the whole-cell configuration.
 - Clamp the membrane potential at a holding potential of -60 mV.
 - Record baseline K-ATP currents.

- Drug Application:
 - Perfuse the cell with the external solution containing the desired concentration of **SG-209**.
 - Record the change in current.
 - To confirm the involvement of K-ATP channels, co-apply glibenclamide with **SG-209** and observe for inhibition of the **SG-209**-induced current.
- Data Analysis: Analyze the current-voltage relationship and dose-response curves to determine the EC50 of **SG-209**.



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Caption: Workflow for patch-clamp electrophysiology experiment.

In Vitro Endothelial Cell Tube Formation Assay

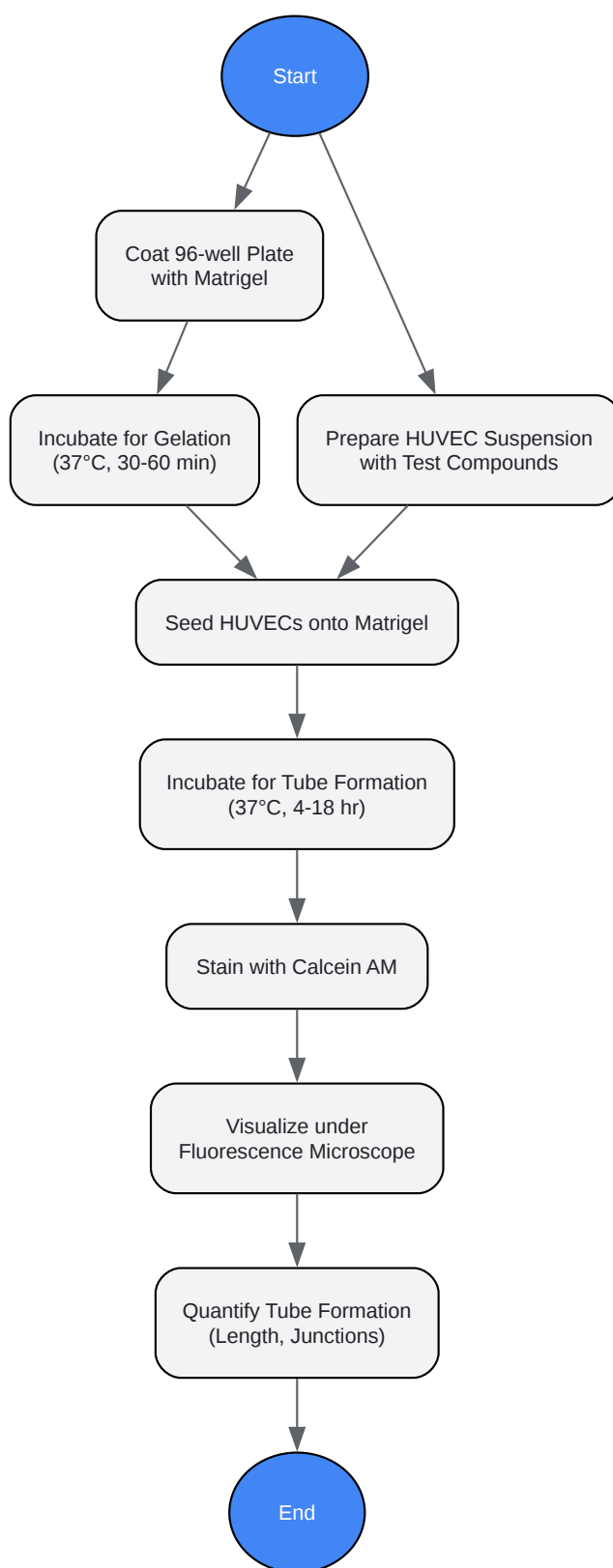
This assay assesses the ability of **SG-209** to promote the formation of capillary-like structures by endothelial cells.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium
- Basement Membrane Matrix (e.g., Matrigel)
- 96-well plates
- **SG-209** stock solution
- Vehicle control (e.g., DMSO)
- Positive control (e.g., VEGF)
- Calcein AM (for visualization)

Procedure:

- Plate Coating: Thaw Basement Membrane Matrix on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for gelation.
- Cell Seeding: Harvest HUVECs and resuspend them in medium containing different concentrations of **SG-209**, vehicle, or positive control.
- Incubation: Seed the HUVECs onto the gelled matrix and incubate at 37°C in a CO2 incubator for 4-18 hours.
- Visualization: Stain the cells with Calcein AM and visualize the tube formation using a fluorescence microscope.
- Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.



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Caption: Workflow for endothelial cell tube formation assay.

Safety and Toxicology

There is no publicly available information on the safety and toxicology profile of **SG-209**.

Preclinical safety studies, including in vitro cytotoxicity assays and in vivo toxicology studies in relevant animal models, would be necessary to evaluate its therapeutic potential.

Conclusion and Future Directions

SG-209 is a promising potassium channel opener with demonstrated effects on vasodilation and angiogenesis in preclinical models. Its mechanism of action via K-ATP channel activation provides a solid rationale for its potential therapeutic use in cardiovascular and ischemic diseases. However, a significant gap exists in the publicly available data, particularly concerning quantitative pharmacology, detailed in vivo efficacy, and safety.

Future research should focus on:

- Quantitative in vitro and in vivo pharmacology: Determining the potency and efficacy of **SG-209** in various functional assays.
- Selectivity profiling: Assessing the activity of **SG-209** on different subtypes of K-ATP channels to understand its tissue-specific effects.
- Pharmacokinetic and toxicological studies: Evaluating the absorption, distribution, metabolism, excretion, and safety profile of **SG-209**.
- Efficacy in disease models: Investigating the therapeutic potential of **SG-209** in relevant animal models of diseases such as hypertension, peripheral artery disease, and ischemic heart disease.

The elucidation of these key aspects will be critical in advancing **SG-209** from a promising research compound to a potential therapeutic agent.

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